molecular formula C10H11N B11921590 2H-Azirine, 3-(2-phenylethyl)- CAS No. 18709-39-2

2H-Azirine, 3-(2-phenylethyl)-

Cat. No.: B11921590
CAS No.: 18709-39-2
M. Wt: 145.20 g/mol
InChI Key: UCVIFRZDEQIKMU-UHFFFAOYSA-N
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Description

3-Phenethyl-2H-azirine is a member of the azirine family, which are three-membered nitrogen-containing heterocycles These compounds are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-azirines, including 3-Phenethyl-2H-azirine, can be achieved through several methods:

    Neber Approach: This classical method involves the rearrangement of oxime derivatives in the presence of a base.

    Decomposition of Vinyl Azides: This method involves the thermal or photochemical decomposition of vinyl azides to form azirines.

    Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines through ring contraction reactions.

    Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can undergo oxidative cyclization to form azirines.

    Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form azirines.

Industrial Production Methods: Industrial production of 3-Phenethyl-2H-azirine typically involves scalable versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 3-Phenethyl-2H-azirine undergoes various chemical reactions, including:

    Oxidation: Azirines can be oxidized to form oxazoles or other oxygen-containing heterocycles.

    Reduction: Reduction of azirines can lead to the formation of aziridines, which are less strained three-membered rings.

    Substitution: Azirines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

    Cycloaddition: Azirines can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and transition metal oxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

    Cycloaddition: Cycloaddition reactions often require heat or light to proceed.

Major Products:

Scientific Research Applications

3-Phenethyl-2H-azirine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenethyl-2H-azirine involves its high ring strain and electrophilic nature, which make it reactive towards nucleophiles. The azirine ring can open to form reactive intermediates that interact with biological targets, such as enzymes and receptors. The phenethyl group can enhance the compound’s ability to penetrate biological membranes and reach its molecular targets .

Comparison with Similar Compounds

    Azirinomycin: A natural azirine with antibacterial properties.

    Dysidazirine: An azirine with antimicrobial activity.

    Antazirine: An azirine with antifungal properties.

Uniqueness of 3-Phenethyl-2H-azirine: 3-Phenethyl-2H-azirine is unique due to its phenethyl group, which imparts additional chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other azirines that may lack such functional groups .

Properties

CAS No.

18709-39-2

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

3-(2-phenylethyl)-2H-azirine

InChI

InChI=1S/C10H11N/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5H,6-8H2

InChI Key

UCVIFRZDEQIKMU-UHFFFAOYSA-N

Canonical SMILES

C1C(=N1)CCC2=CC=CC=C2

Origin of Product

United States

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